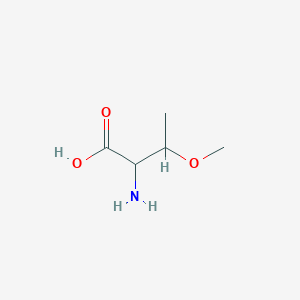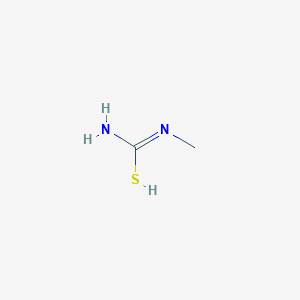
N'-methylcarbamimidothioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound “N'-methylcarbamimidothioic acid” is known as aminocaproic acid. It is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. This compound is effective in preventing excessive bleeding by inhibiting the breakdown of fibrin clots.
准备方法
Synthetic Routes and Reaction Conditions: Aminocaproic acid can be synthesized through the hydrogenation of adiponitrile, which involves the reduction of the nitrile groups to amine groups. The reaction is typically carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, aminocaproic acid is produced through the same hydrogenation process but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield.
Types of Reactions:
Oxidation: Aminocaproic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound itself is a product of reduction, specifically the reduction of adiponitrile.
Substitution: Aminocaproic acid can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of aminocaproic acid.
Reduction: Aminocaproic acid itself.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Aminocaproic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies involving blood clotting mechanisms and fibrinolysis.
Medicine: Used clinically to treat conditions involving excessive bleeding, such as during surgery or in patients with bleeding disorders.
Industry: Utilized in the production of certain polymers and as an additive in various industrial processes.
作用机制
Aminocaproic acid works by binding to the kringle domain of plasminogen, thereby blocking the binding of plasminogen to fibrin and its activation to plasmin. This inhibition prevents the breakdown of fibrin clots, effectively reducing bleeding. The compound’s antifibrinolytic effects are primarily due to its ability to inhibit plasminogen activators and, to a lesser extent, its antiplasmin activity .
相似化合物的比较
- Tranexamic acid
- Epsilon-aminocaproic acid
- Aminomethylcyclohexane carboxylic acid
Aminocaproic acid’s uniqueness lies in its specific binding to the kringle domain of plasminogen, making it a valuable tool in both clinical and research settings.
属性
IUPAC Name |
N'-methylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQICVXLJTWQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
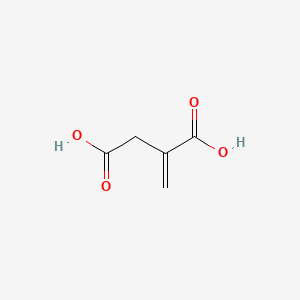
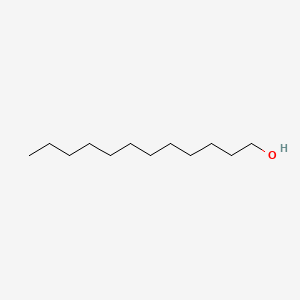
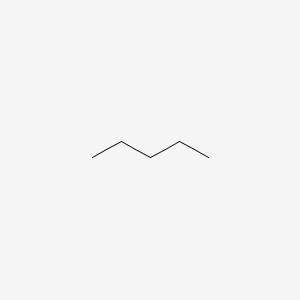
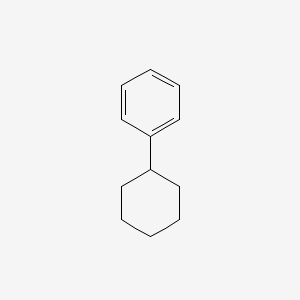
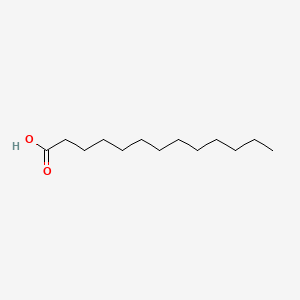
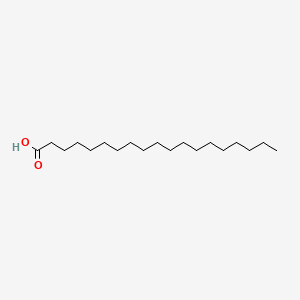
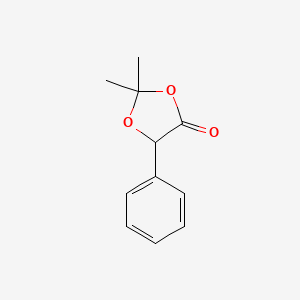
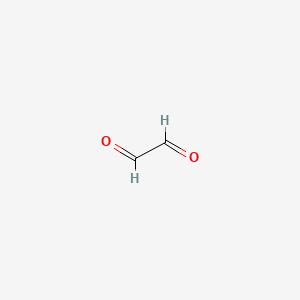
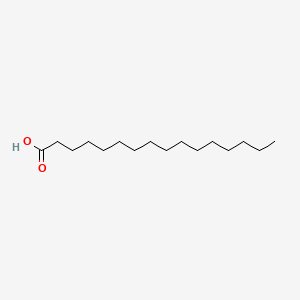
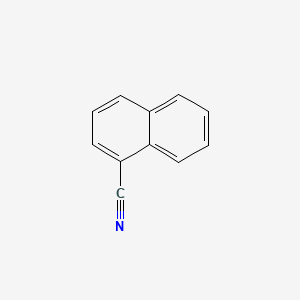
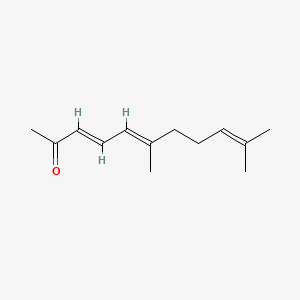
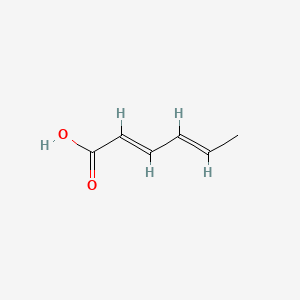
![[3,4,5-Tris(acetyloxy)-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B7769104.png)
